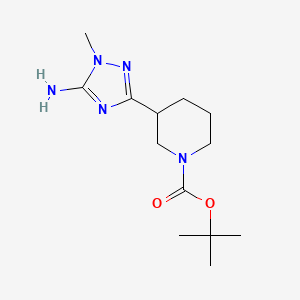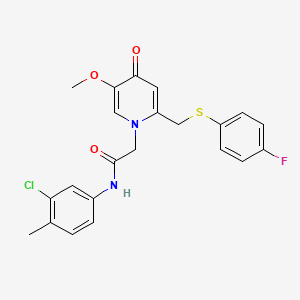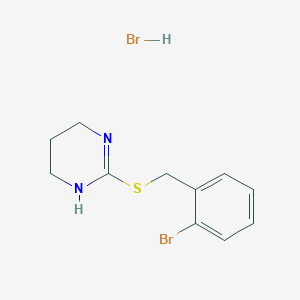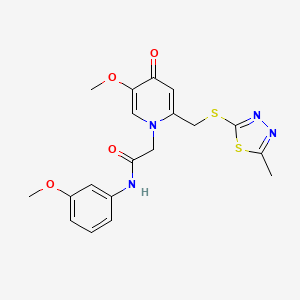
tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperidine and triazole, and it has been synthesized using a variety of methods. The purpose of
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate in lab experiments is its potential as a cancer treatment. However, there are also some limitations to its use. For example, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. Additionally, the compound is relatively expensive to synthesize, which could limit its use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research involving tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate. One area of research could focus on optimizing the synthesis method to make the compound more cost-effective. Another area of research could involve testing the compound in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could explore the potential of the compound as a treatment for other diseases, such as Alzheimer's disease.
Métodos De Síntesis
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has been synthesized using a variety of methods. One of the most common methods involves the reaction of piperidine and tert-butyl 3-bromo-1H-pyrazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate, which is then reacted with 5-amino-1-methyl-1H-1,2,4-triazole to produce this compound.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the growth and proliferation of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-6-9(8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGKFTVXXIPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)


![6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2970282.png)




![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)


![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)
![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)
![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)